

An In-depth Technical Guide on 3-(4-cyanophenyl)propanoic acid

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Compound of Interest

Compound Name: 3-(4-cyanophenyl)propanoic Acid

Cat. No.: B181187

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of **3-(4-cyanophenyl)propanoic acid**, a compound of interest for researchers and professionals in drug development and chemical synthesis.

Core Properties

3-(4-cyanophenyl)propanoic acid is a solid organic compound. Key quantitative data for this molecule are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ NO ₂	[1]
Molecular Weight	175.18 g/mol	
Alternate Molecular Weight	175.19 g/mol	[1]
CAS Number	42287-94-5	[1]
Melting Point	138-143 °C	

Experimental Protocols

A common application of **3-(4-cyanophenyl)propanoic acid** is in the synthesis of more complex molecules. The following is a detailed methodology for the synthesis of a related

compound, ethyl 3-(4-cyanophenyl)propionate, which is a precursor that can be hydrolyzed to the desired acid. This procedure illustrates a nickel-catalyzed cross-coupling reaction.[2]

Synthesis of Ethyl 3-(4-cyanophenyl)propionate[2]

This synthesis involves three main stages: the preparation of ethyl 3-iodopropionate, the formation of the organozinc reagent 4-cyanophenylzinc bromide, and the final nickel-catalyzed cross-coupling reaction.

A. Preparation of Ethyl 3-iodopropionate[2]

- A 1-liter round-bottomed flask is charged with ethyl 3-chloropropionate (27.3 g, 0.2 mol) and acetone (400 mL).
- Sodium iodide (300 g, 2 mol) is added to the solution.
- The mixture is refluxed for 16 hours.

B. Preparation of 4-Cyanophenylzinc bromide[2]

- A dry, 250-mL, three-necked flask is charged with 4-bromobenzonitrile (9.1 g, 50 mmol).
- The flask is evacuated and flushed with argon, followed by the addition of dry tetrahydrofuran (THF, 100 mL).
- The solution is cooled to -100°C.
- Butyllithium (BuLi, 32 mL, 1.56 M in hexanes, 50 mmol) is slowly added over approximately 20 minutes.

C. Nickel-Catalyzed Cross-Coupling[2]

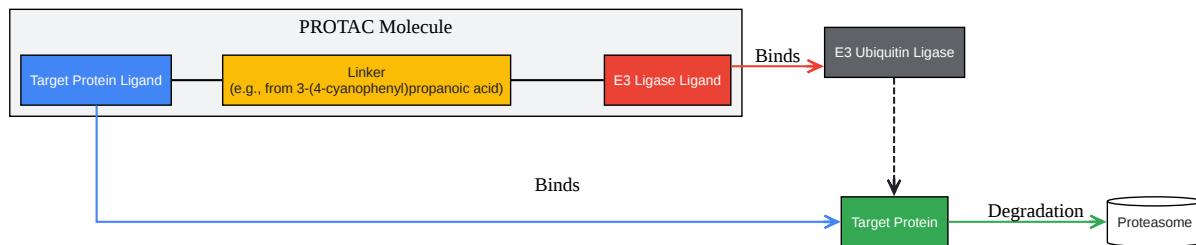
- A dry, 100-mL, three-necked flask is charged with nickel acetylacetonate ($\text{Ni}(\text{acac})_2$, 520 mg, 2 mmol), evacuated, and flushed with argon.
- The previously prepared organozinc reagent is added.

- The reaction is quenched with a saturated aqueous ammonium chloride solution (15 mL) after 12-15 hours and allowed to warm to room temperature.
- The product is extracted with diethyl ether, and the combined ethereal extracts are dried over magnesium sulfate, filtered, and evaporated.
- The resulting oil is purified by column chromatography to afford ethyl 3-(4-cyanophenyl)propionate.

Applications in Drug Discovery

3-(4-cyanophenyl)propanoic acid serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[1][3]} PROTACs are bifunctional molecules that facilitate the degradation of target proteins through the ubiquitin-proteasome system.^[1]

The following diagram illustrates the general workflow of a PROTAC, highlighting the role of the linker.



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